molecular formula C8H3BrF4O2 B2697104 6-bromo-2-fluoro-3-(trifluoromethyl)benzoic Acid CAS No. 1026962-68-4

6-bromo-2-fluoro-3-(trifluoromethyl)benzoic Acid

Cat. No.: B2697104
CAS No.: 1026962-68-4
M. Wt: 287.008
InChI Key: IFMFJFGMOSTGLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid ( 1026962-68-4) is a high-value benzoic acid derivative with a molecular formula of C8H3BrF4O2 and a molecular weight of 287.01 g/mol . This compound is characterized by a benzene ring substituted with a carboxylic acid group, a bromine atom at the 6-position, a fluorine atom at the 2-position, and a trifluoromethyl group at the 3-position, a combination that makes it a versatile and complex building block in synthetic chemistry . The presence of multiple halogen atoms, including bromine and fluorine, alongside the electron-withdrawing trifluoromethyl group, grants this molecule significant potential in medicinal chemistry and agrochemical research. It is primarily used as a key synthetic intermediate in the development of active pharmaceutical ingredients (APIs) and other advanced materials. Researchers value it for constructing more complex molecular architectures, where its reactive handles allow for further functionalization via cross-coupling reactions or nucleophilic substitutions . For research and development purposes only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for safe handling procedures. This compound has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to be stored sealed in a dry environment at 2-8°C to ensure stability . Analytical data, including 1 H-NMR, is available upon request to support your research characterization .

Properties

IUPAC Name

6-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4O2/c9-4-2-1-3(8(11,12)13)6(10)5(4)7(14)15/h1-2H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMFJFGMOSTGLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)F)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026962-68-4
Record name 6-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid typically involves the introduction of bromine, fluorine, and trifluoromethyl groups onto a benzoic acid scaffold. One common method involves the bromination of 2-fluoro-3-(trifluoromethyl)benzoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C8H3BrF4O2
  • Molecular Weight : 287.01 g/mol
  • IUPAC Name : 6-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
  • CAS Number : 1026962-68-4

The compound features a trifluoromethyl group and halogen substituents that influence its reactivity and biological interactions.

Organic Synthesis

This compound serves as a versatile building block in the synthesis of more complex organic molecules. It is utilized in:

  • Coupling Reactions : Employed in cross-coupling reactions to form carbon-carbon bonds, facilitating the construction of diverse molecular architectures.
  • Functionalization : The presence of bromine and fluorine allows for selective functionalization, enabling the introduction of various substituents on the aromatic ring.

Biological Investigations

The compound has been investigated for its potential as a biochemical probe due to its unique functional groups:

  • Enzyme Inhibition Studies : Research indicates that it may inhibit cytochrome P450 enzymes, particularly CYP1A2, which is crucial for drug metabolism. Understanding its interaction with these enzymes can provide insights into drug-drug interactions.
  • Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against resistant strains such as Staphylococcus aureus, suggesting that this compound may also possess similar efficacy .

Pharmaceutical Development

This compound is explored for its therapeutic properties:

  • Anti-inflammatory and Anticancer Activities : Preliminary studies suggest potential anti-inflammatory effects, along with activities against various cancer cell lines, making it a candidate for further pharmacological development .
  • Drug Design : Its unique structure may contribute to the development of new therapeutic agents targeting specific diseases, particularly in oncology and infectious diseases.

Case Studies and Research Findings

Recent studies have focused on:

  • Mechanism of Action : Investigations into how the compound interacts with biological targets reveal that the electron-withdrawing effects of its groups enhance binding affinity to enzymes or receptors, modulating biological pathways .
  • Pharmacokinetic Properties : Studies assessing gastrointestinal absorption and membrane permeability indicate that this compound has favorable pharmacokinetic profiles, which are essential for drug development .

Mechanism of Action

The mechanism of action of 6-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, potentially improving its bioavailability and efficacy .

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C₈H₃BrF₄O₂
  • CAS No.: 1026962-68-4
  • IUPAC Name : 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
  • Molecular Weight : 287.01 g/mol
  • Key Substituents : Bromo (position 6), fluoro (position 2), trifluoromethyl (position 3), and carboxylic acid (position 1) .

Physicochemical Properties :

  • Boiling Point : 299.2°C at 760 mmHg
  • Appearance : White powder (99% purity)
  • Applications : Used in healing drugs and as a fluorinated building block in organic synthesis .

Comparison with Structurally Similar Compounds

Substituent Effects on Acidity and Reactivity

Compound Name Substituent Positions & Groups Key Differences Acidity (pKa) Reactivity Insights Evidence
This compound Br (6), F (2), CF₃ (3), COOH (1) Reference compound ~1.8 (est.) High acidity due to electron-withdrawing CF₃ .
3-Bromo-6-fluoro-2-methylbenzoic acid Br (3), F (6), CH₃ (2), COOH (1) CH₃ (electron-donating) vs. CF₃ Higher (~2.5) Reduced acidity; methyl group enhances steric hindrance .
6-Bromo-2-fluoro-3-methoxybenzoic acid Br (6), F (2), OCH₃ (3), COOH (1) OCH₃ (electron-donating) vs. CF₃ ~2.3 Lower reactivity in electrophilic substitution .
5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid Br (5), F (2), CF₃ (4), COOH (1) Positional isomer of the target compound ~1.8 (est.) Similar acidity but altered steric effects .

Key Insights :

  • The trifluoromethyl group (CF₃) in the target compound significantly lowers the pKa of the carboxylic acid compared to methyl (CH₃) or methoxy (OCH₃) groups .
  • Positional isomerism (e.g., bromo at position 3 vs. 6) alters steric interactions, impacting binding in biological systems .

Key Insights :

  • Boronic acid derivatives enable participation in cross-coupling reactions, unlike the carboxylic acid group in the target compound .
  • Substitution of COOH with benzyl alcohol (e.g., HA-0263) reduces acidity and enhances lipophilicity .

Spectroscopic and Thermal Properties

Compound Name FTIR/Raman Features Boiling Point (°C) Evidence
This compound Strong C=O stretch (~1700 cm⁻¹), CF₃ vibrations 299.2
p-Bromo benzoic acid Broad O-H stretch (2500–3000 cm⁻¹) ~285 (est.)
p-Fluoro benzoic acid Sharp F-C aromatic vibrations (~1200 cm⁻¹) ~265 (est.)

Key Insights :

  • The trifluoromethyl group introduces distinct vibrational modes (e.g., C-F stretches at 1100–1200 cm⁻¹) compared to single halogen substituents .
  • Higher boiling point of the target compound vs. simpler analogs reflects stronger intermolecular forces (dipole-dipole interactions from CF₃) .

Commercial Availability and Purity

Compound Name Purity (%) Supplier Evidence
This compound 99 Zhejiang Jiuzhou Chem Co.
5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid 95 Combi-Blocks
3-Bromo-2-fluoro-6-(trifluoromethyl)benzoic acid N/A Specialty chemical vendors

Key Insights :

  • The target compound is widely available at high purity (99%), making it preferable for pharmaceutical synthesis .
  • Positional isomers (e.g., QD-6871) are less commonly commercialized, limiting their practical use .

Biological Activity

6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article reviews its synthesis, properties, and biological activities, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by the presence of bromine, fluorine, and a trifluoromethyl group attached to a benzoic acid framework. Its chemical formula is C9H5BrF3O2C_9H_5BrF_3O_2, with a molecular weight of approximately 303.01 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy in biological systems.

The mechanism of action of this compound involves its interaction with various molecular targets such as enzymes and receptors. The presence of halogen substituents can stabilize intermediates in biochemical reactions, enhancing the compound's ability to modulate biological pathways. Specifically, the trifluoromethyl group has been shown to improve binding affinity to certain targets, which is crucial for its pharmacological potential .

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance:

  • Minimum Inhibitory Concentration (MIC) values were determined for several microorganisms:
    • Escherichia coli : MIC = 32 µg/mL
    • Bacillus cereus : MIC = 16 µg/mL
    • Candida albicans : MIC = 64 µg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Properties

In addition to its antimicrobial activity, preliminary studies indicate that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation in vitro. The compound showed significant cytotoxic effects against various cancer cell lines, suggesting that it could be further investigated as a therapeutic agent in oncology .

Research Findings and Case Studies

Several studies have focused on elucidating the biological activities and mechanisms of action of this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity using both agar diffusion methods and MIC determinations. The results indicated that the compound effectively limits microbial growth, particularly against Gram-positive bacteria like Bacillus cereus .
  • Cytotoxicity Assays : In vitro assays demonstrated that treatment with varying concentrations of the compound led to reduced viability in cancer cell lines, indicating potential for further development as an anticancer drug .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetic properties revealed that the compound exhibits high gastrointestinal absorption potential and notable permeability across biological membranes, which are critical factors for drug development.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameUnique Features
2-Fluoro-3-(trifluoromethyl)benzoic acidLacks bromine atom; different reactivity
6-Bromo-2-fluoro-3-hydroxybenzoic acidContains hydroxyl group; different interaction profile
6-Bromo-2-fluoro-3-(trifluoromethoxy)benzoic acidContains trifluoromethoxy group; influences solubility and activity

The unique combination of halogen substituents in this compound enhances its stability and biological activity compared to similar compounds, making it a valuable candidate for further research in pharmaceuticals .

Q & A

Q. What are the common synthetic routes for preparing 6-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid, and what are the critical reaction parameters?

  • Methodological Answer : The synthesis typically involves halogenation and trifluoromethylation steps. A plausible route starts with a bromo-fluoro-substituted benzene derivative, followed by trifluoromethylation via cross-coupling reactions (e.g., using Cu-mediated methods). Key parameters include:
  • Temperature Control : Maintain −78°C to 0°C during lithiation steps to avoid side reactions.
  • Catalyst Selection : Use Pd or Cu catalysts for efficient trifluoromethyl group introduction .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) is critical to isolate intermediates, as impurities can hinder subsequent steps .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
TechniqueApplicationExample Data Source
HPLC Purity assessment (≥95% as per CAS 1881295-62-0)
NMR Confirm substitution pattern (e.g., ¹⁹F NMR for trifluoromethyl groups)
Mass Spectrometry Molecular ion peak ([M-H]⁻ at m/z 285)
Cross-validate results with elemental analysis for Br and F content .

Q. What are the solubility and stability considerations for this compound in experimental settings?

  • Methodological Answer :
  • Solubility : Soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly in water. Optimize solvent choice for reactions (e.g., THF for lithiation).
  • Stability : Store at 0–6°C under inert atmosphere to prevent decomposition. Monitor for hydrolytic degradation of the trifluoromethyl group using periodic NMR checks .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer : Use SHELX programs (e.g., SHELXL) for refinement:
  • Data Collection : High-resolution (<1.0 Å) data at synchrotron facilities to resolve Br and F positions.
  • Twinned Data Handling : Employ SHELXE for deconvolution of overlapping reflections in cases of crystal twinning .
  • Validation : Check for reasonable displacement parameters (Ueq < 0.1 Ų for non-H atoms) .

Q. What strategies address regioselectivity challenges during functionalization of the benzene ring?

  • Methodological Answer : Regioselectivity is influenced by directing groups:
SubstituentPreferred PositionExample Reaction
Br (meta-directing)Position 6Electrophilic substitution favors Br at C6
CF₃ (ortho/para-directing)Position 3Cu-mediated trifluoromethylation targets C3 .
Use DFT calculations to predict electronic effects and optimize reaction conditions .

Q. How does the trifluoromethyl group influence structure-activity relationships (SAR) in drug discovery?

  • Methodological Answer : The CF₃ group enhances:
  • Lipophilicity : Increases membrane permeability (logP ~2.5).
  • Metabolic Stability : Resists oxidative degradation compared to CH₃.
  • Target Binding : Docking studies show CF₃ forms halogen bonds with enzymes (e.g., leucyl-tRNA synthetase) .
    Compare analogs (e.g., 3',5'-bis(trifluoromethyl)biphenyl-4-carboxylic acid) to quantify SAR trends .

Q. What analytical challenges arise in quantifying trace impurities, and how can they be mitigated?

  • Methodological Answer :
  • Challenge : Overlapping peaks in HPLC due to similar bromo/fluoro analogs.
  • Solution : Use UPLC-MS with a C18 column (1.7 µm particles) for enhanced resolution.
  • Validation : Spike samples with synthesized impurities (e.g., 4-bromo-2-fluorocinnamic acid) as reference standards .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported synthetic yields for this compound?

  • Methodological Answer : Variations often stem from:
  • Reagent Quality : Lower purity Cu catalysts reduce trifluoromethylation efficiency.
  • Scale Effects : Milligram-scale reactions may show higher yields (70–80%) vs. gram-scale (50–60%) due to mixing inefficiencies.
    Replicate protocols using exact reagent sources (e.g., Kanto Reagents’ bromo-fluoro precursors) and document batch-specific variables .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.